2-(3-Fluorophenyl)imidazole-5-methanol
Description
2-(3-Fluorophenyl)imidazole-5-methanol is an imidazole derivative characterized by a fluorophenyl substituent at position 2 and a hydroxymethyl (-CH₂OH) group at position 5 of the imidazole ring. The compound’s molecular formula is inferred as C₁₀H₉FN₂O, with a molecular weight of 192.19 g/mol (calculated by adding the hydroxyl group’s mass to ’s data).
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
InChI Key |
NWUCGPRZOIEGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting intermediate is then reduced to obtain the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group leads to the formation of 2-(3-Fluorophenyl)imidazole-5-carboxylic acid.
- Reduction of the imidazole ring results in dihydroimidazole derivatives.
- Substitution reactions yield various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable asset in organic synthesis.
Biology
- Biological Activities : Research indicates that imidazole derivatives exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, studies have shown that imidazole compounds can inhibit tumor growth and exhibit analgesic effects comparable to established medications like diclofenac .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets—particularly enzymes and receptors—modulating their activity. This modulation can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions.
Medicine
- Therapeutic Agent : There is ongoing investigation into the potential of 2-(3-Fluorophenyl)imidazole-5-methanol as a therapeutic agent for various diseases. Its ability to inhibit specific enzymes makes it a candidate for developing new drugs against drug-resistant tumors .
Industry
- Material Development : The compound is also explored for its utility in creating new materials and catalysts due to its unique chemical structure, which allows for diverse applications in industrial chemistry.
Data Tables
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Essential in organic synthesis |
| Biology | Antimicrobial, anticancer properties | Significant inhibition of tumor growth |
| Medicine | Potential therapeutic agent | Comparable efficacy to existing drugs |
| Industry | Material and catalyst development | Diverse applications due to unique structure |
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of various imidazole derivatives, including this compound. Results indicated that this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Analgesic Properties : In another investigation, the compound was tested for analgesic activity using standard pain models. The results demonstrated that it provided pain relief comparable to traditional analgesics at specific dosages .
- Inflammatory Response Modulation : Research focused on the anti-inflammatory effects of imidazole derivatives showed that this compound could reduce inflammatory markers in vitro, indicating its potential role in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(3-Fluorophenyl)imidazole-5-methanol with four related imidazole derivatives:
*PSA and rotatable bond counts are estimated based on Veber’s parameters () and structural analysis.
Key Observations:
The carboxylic acid group in ’s compound elevates PSA further, likely limiting oral bioavailability due to poor absorption .
Rotatable Bonds and Flexibility :
Biological Activity
2-(3-Fluorophenyl)imidazole-5-methanol is a compound belonging to the imidazole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered imidazole ring with a hydroxymethyl group at the 5-position and a 3-fluorophenyl substituent. Its molecular formula is C10H10FN3O, with a molecular weight of approximately 180.18 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H10FN3O |
| Molecular Weight | 180.18 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CN=C(N1)C(CO)=C2=C(C=C(C=C2)F)C1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and ethanol |
| Melting Point | Data not explicitly available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring facilitates hydrogen bonding and coordination interactions, influencing enzyme activity or receptor binding affinity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties compared to non-fluorinated analogs.
Anticancer Activity
Research has indicated that compounds within the imidazole family exhibit anticancer properties. For instance, studies have shown that certain imidazoles can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Silico Screening
A study conducted using in silico methods identified substituted imidazoles as potential therapeutic agents for renal cell carcinoma (RCC). The results suggested that modifications to the imidazole structure could enhance anticancer activity .
Antimicrobial Activity
Imidazole derivatives have also been studied for their antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds indicate significant antimicrobial activity, making them candidates for further research in infectious disease treatment .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of various imidazole derivatives, including this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Fluorophenyl)imidazole-5-methanol, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with a fluorophenyl-substituted imidazole precursor, followed by regioselective hydroxylation at the 5-position. For example, describes a multi-step approach using trityl protection and fluorination, which can be adapted for introducing the methanol group .
- Optimization : Vary solvents (e.g., DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and temperatures. highlights the use of ammonium acetate in acetic acid for imidazole ring formation under reflux, with yields improved by controlling stoichiometry and reaction time .
- Example Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole formation | NH₄OAc, AcOH, 120°C, 12h | 65–78 | |
| Hydroxylation | H₂O₂, NaOH, RT, 6h | 55–60 |
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding). and use SCXRD at 90 K to confirm imidazole derivatives’ crystal packing and bond angles .
- Spectroscopy :
- NMR : Assign signals using , , and -NMR. reports coupling constants (e.g., for aromatic protons) to verify substituent positions .
- IR : Identify functional groups (e.g., O–H stretch at 3200–3400 cm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., uses ESI-MS for exact mass validation) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., docked imidazole-triazole hybrids into enzyme active sites, revealing key hydrophobic interactions) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. suggests fluorine’s electron-withdrawing effect enhances binding affinity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. What strategies exist for analyzing structure-activity relationships (SAR) of fluorinated imidazole derivatives?
- Methodology :
- Bioisosteric replacement : Substitute the 3-fluorophenyl group with other halogens (Cl, Br) or electron-donating groups (e.g., –OCH₃) to modulate activity. shows fluoro-to-chloro substitutions improve antiviral potency by 30% .
- Pharmacophore mapping : Identify critical moieties (e.g., imidazole methanol group for hydrogen bonding). uses SAR tables to correlate substituent size with IC₅₀ values .
- Example SAR Table :
| Derivative | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| 2-Fluorophenyl | –F | 12.3 | Enzyme A |
| 3-Chlorophenyl | –Cl | 8.7 | Enzyme A |
Q. How can researchers resolve contradictions in reported biological activities or physicochemical properties?
- Methodology :
- Systematic literature review : Use databases like PubMed, Scopus, and Web of Science with keywords (e.g., “this compound AND bioactivity”) to collate data .
- Experimental validation : Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffer for solubility assays). recommends contacting original authors for unpublished protocols .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent results. For instance, uses regression analysis to explain variability in IC₅₀ values across cell lines .
Data Contradiction Analysis
- Case Study : Discrepancies in LogP values (predicted vs. experimental):
- Resolution : Validate using reversed-phase HPLC () or shake-flask methods. Adjust for fluorophenyl’s lipophilicity contribution (π = 0.14) .
Avoided Questions
- Excluded : Commercial synthesis scales, pricing, or FDA approval status (per guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
